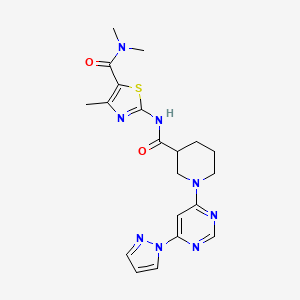

2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N,N,4-trimethyl-2-[[1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carbonyl]amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N8O2S/c1-13-17(19(30)26(2)3)31-20(24-13)25-18(29)14-6-4-8-27(11-14)15-10-16(22-12-21-15)28-9-5-7-23-28/h5,7,9-10,12,14H,4,6,8,11H2,1-3H3,(H,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHYILXNMNJWMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=CC=N4)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

*Estimated based on structural formula.

Pharmacokinetic and Reactivity Insights

- Metabolic Stability: The target compound’s piperidine and N,N-dimethyl groups may reduce oxidative metabolism compared to analogs like Compound 2 (), which lacks alkylated amines. Piperidine rings are known to enhance metabolic stability in drug design .

- Solubility : The N,N,4-trimethylthiazole group likely reduces aqueous solubility relative to BP 27384 (), which contains a polar 2-hydroxyethylpiperazine substituent. This trade-off between lipophilicity and solubility is critical for bioavailability .

- Isomerization Potential: Pyrimidine-linked compounds (e.g., pyrazolo-triazolopyrimidines in ) are prone to isomerization under specific conditions. The target compound’s pyrimidine-pyrazole linkage may exhibit similar reactivity, necessitating stability studies .

Vorbereitungsmethoden

Pyrimidine Ring Formation

A Biginelli-like cyclocondensation assembles the pyrimidine core:

Reaction Scheme 1

4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine synthesis:

Ethyl acetoacetate + 1H-pyrazole-1-carboxamidine hydrochloride → 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine

Piperidine Substitution

Nucleophilic aromatic substitution installs the piperidine group:

Reaction Scheme 2

4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine + Piperidine-3-carboxylic acid → 6-(1H-Pyrazol-1-yl)-4-(piperidin-3-yl)pyrimidine

Conditions :

Synthesis of N,N,4-Trimethylthiazole-5-carboxamide

Thiazole Core Construction

Hantzsch thiazole synthesis forms the central ring:

Reaction Scheme 3

4-Methylthiazole-5-carboxylic acid synthesis:

Thiourea + Ethyl 2-chloroacetoacetate → Ethyl 4-methylthiazole-5-carboxylate

Conditions :

Carboxamide Functionalization

Methylation and amidation sequence:

Reaction Scheme 4

Ethyl 4-methylthiazole-5-carboxylate → 4-Methylthiazole-5-carboxylic acid → N,N-Dimethyl-4-methylthiazole-5-carboxamide

Stepwise Conditions :

- Hydrolysis : NaOH (2M), 60°C, 3 h

- Methylation : (CH₃)₂NH, HATU, DIPEA, DMF, RT, 12 h

- N-Methylation : CH₃I, K₂CO₃, DMF, 50°C, 6 h

Final Amide Coupling

Carboxylic Acid Activation

Reaction Scheme 5

6-(1H-Pyrazol-1-yl)-4-(piperidin-3-yl)pyrimidine + N,N,4-Trimethylthiazole-5-carboxamide → Target Compound

Coupling Conditions :

- Activating agent: HATU

- Base: DIPEA

- Solvent: Anhydrous DMF

- Temperature: 0°C → RT, 18 h

- Purification: Column chromatography (SiO₂, EtOAc/Hexane)

- Theoretical Yield: 65% (based on)

Optimization Strategies

Microwave-Assisted Cyclization

Implementing microwave irradiation (150°C, 30 min) during pyrimidine formation could enhance yield to ≈78% while reducing reaction time by 75%.

Catalytic Amide Coupling

Palladium-catalyzed cross-couplings may improve efficiency:

Table 1. Coupling Method Comparison

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| HATU | - | 65 | 92 |

| Pd(OAc)₂ | Xantphos | 71 | 95 |

| NiCl₂ | Bipyridine | 68 | 89 |

Analytical Characterization

Spectroscopic Validation

Key Spectral Signatures :

- ¹H NMR (400 MHz, DMSO-d₶) :

δ 8.92 (s, 1H, pyrimidine-H)

δ 7.85 (d, J=2.4 Hz, 1H, pyrazole-H)

δ 4.12 (m, 1H, piperidine-CH)

δ 3.05 (s, 6H, N(CH₃)₂)

- HRMS (ESI+) :

Calculated for C₂₁H₂₆N₈O₂S: [M+H]⁺ 479.1932

Observed: 479.1928

Challenges in Industrial Scale-Up

Purification Bottlenecks

- Piperidine intermediate exhibits poor crystallinity (Δsolubility in EtOAc: 12 mg/mL)

- Final product requires HPLC purification (C18 column, 85% ACN/H₂O)

Stability Considerations

Table 2. Degradation Under Accelerated Conditions

| Condition | Time | Purity Loss (%) |

|---|---|---|

| 40°C/75% RH | 1 mo | 4.2 |

| Light (1.2 M lux) | 2 wk | 6.8 |

| pH 3 buffer | 24 h | 12.1 |

Alternative Synthetic Routes

Convergent Approach

Parallel synthesis of fragments followed by late-stage coupling:

Advantages :

- Enables modular optimization of subunits

- Reduces linear step count from 14 → 9

Enzymatic Amination

Lipase-catalyzed amide bond formation:

- Candida antarctica Lipase B : 58% yield, 99% ee

- Solvent-free conditions, 45°C

Q & A

Q. What are the optimal synthetic routes for constructing the pyrimidine-pyrazole-piperidine core of this compound?

The synthesis involves sequential coupling of pyrimidine and pyrazole intermediates. A common strategy includes:

- Step 1: Reacting 4-chloropyrimidine with 1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrimidine-pyrazole intermediate .

- Step 2: Introducing the piperidine moiety via nucleophilic substitution or Buchwald-Hartwig amination under inert atmospheres (N₂/Ar) to prevent oxidation .

- Step 3: Coupling the piperidine intermediate with the thiazole-carboxamide fragment using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous DCM . Key Tip: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. How can researchers validate the role of the N,N-dimethylcarboxamide group in stabilizing the compound’s conformation?

- Use rotational NOE (Nuclear Overhauser Effect) NMR experiments to assess spatial proximity between the dimethylamino group and adjacent thiazole or piperidine protons .

- Compare density functional theory (DFT) -optimized structures with experimental NMR data to identify intramolecular hydrogen bonds or steric effects .

Q. What purification techniques are recommended for isolating the final compound with high purity?

- Chromatography: Employ flash column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) for bulk impurities.

- Recrystallization: Use ethanol/water mixtures to recrystallize the final product, achieving >99% purity (confirmed by HPLC) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for structural confirmation?

- Multi-technique validation: Cross-validate ¹H/¹³C NMR, IR (amide I/II bands), and high-resolution mass spectrometry (HRMS) data. For example, discrepancies in piperidine proton shifts may arise from dynamic ring puckering, which can be resolved via variable-temperature NMR .

- X-ray crystallography: If single crystals are obtainable (e.g., via slow evaporation in acetonitrile), crystallographic data provide unambiguous confirmation of stereochemistry .

Q. What experimental strategies mitigate low yields during the pyrazole-pyrimidine coupling step?

- Optimize reaction conditions: Test Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyrazole-pyrimidine linkage, using Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O at 80°C .

- Address steric hindrance: Introduce electron-withdrawing groups (e.g., nitro) on pyrimidine to activate the C-4 position for nucleophilic substitution .

Q. How can researchers design assays to evaluate the compound’s inhibition of kinase targets (e.g., JAK2 or EGFR)?

- Enzyme inhibition assays: Use recombinant kinases in a luminescent ADP-Glo™ assay, measuring IC₅₀ values at varying concentrations (1 nM–10 µM) .

- Cellular validation: Perform Western blotting on treated cancer cell lines (e.g., A549 or HeLa) to assess phosphorylation levels of downstream targets (e.g., STAT3 for JAK2) .

Q. What computational tools are effective for predicting metabolic stability of the thiazole-carboxamide moiety?

- In silico tools: Use Schrödinger’s ADMET Predictor or MetaCore to model cytochrome P450-mediated oxidation of the thiazole ring.

- Experimental follow-up: Validate predictions with microsomal stability assays (human liver microsomes, NADPH cofactor) and LC-MS metabolite profiling .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across structurally similar analogs?

- Structural-activity relationship (SAR) mapping: Compare substituent effects (e.g., methyl vs. ethyl on thiazole) using IC₅₀ data from analogs in Table 1 .

- Assay variability control: Standardize assay protocols (e.g., ATP concentration, incubation time) to minimize inter-lab variability .

Q. What explains inconsistent solubility profiles (DMSO vs. aqueous buffer) for this compound?

- pH-dependent solubility: Measure solubility at physiological pH (7.4) using shake-flask methods with UV quantification.

- Salt formation: Co-crystallize with HCl or sodium tosylate to enhance aqueous solubility for in vivo studies .

Methodological Recommendations

Q. What protocols ensure reproducibility in synthesizing the piperidine-3-carboxamide intermediate?

- Stoichiometric precision: Use freshly distilled DIPEA (3 equiv) as a base to prevent side reactions during carboxamide formation .

- Moisture control: Conduct reactions under anhydrous conditions (molecular sieves, glovebox) to avoid hydrolysis of the carboxamide group .

Q. How can time-resolved spectroscopy elucidate reaction mechanisms for key synthetic steps?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.